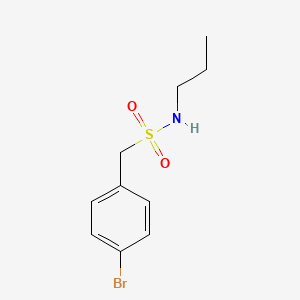

1-(4-Bromofenil)-N-propilmetanosulfonamida

Descripción general

Descripción

1-(4-Bromophenyl)-N-propylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromophenyl group attached to a propylmethanesulfonamide moiety

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

1-(4-Bromophenyl)-N-propylmethanesulfonamide has been studied for its potential as an antimicrobial agent. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Klebsiella pneumonia | 25 |

The compound's mechanism of action involves the inhibition of bacterial enzymes critical for cell wall synthesis, making it a candidate for treating infections, especially in cases of antibiotic resistance.

Anticancer Properties

The anticancer potential of 1-(4-Bromophenyl)-N-propylmethanesulfonamide has also been explored. Studies indicate that it may induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Biological Research

Biochemical Probes

In biological research, the compound serves as a biochemical probe to study enzyme interactions. Its ability to selectively inhibit certain enzymes makes it valuable for investigating metabolic pathways and cellular processes.

Case Study: Enzyme Inhibition

A study demonstrated that 1-(4-Bromophenyl)-N-propylmethanesulfonamide effectively inhibits DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to bacterial cell death, highlighting its potential as an antimicrobial agent against resistant strains .

Materials Science

Organic Semiconductor Development

The compound is being investigated for its potential use in developing organic semiconductors due to its unique electronic properties. Its structure allows for efficient charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Comparative Studies

When compared to other sulfonamide derivatives, 1-(4-Bromophenyl)-N-propylmethanesulfonamide exhibits distinct biological profiles due to its specific halogenation pattern. This uniqueness contributes to its enhanced reactivity and biological activity.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-(4-Bromophenyl)-N-propylmethanesulfonamide | High | Moderate |

| 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide | Moderate | Low |

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds have been shown to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

For instance, pyrazole derivatives have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Result of Action

For instance, a compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Métodos De Preparación

The synthesis of 1-(4-Bromophenyl)-N-propylmethanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Bromobenzenesulfonyl chloride+Propylamine→1-(4-Bromophenyl)-N-propylmethanesulfonamide+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Análisis De Reacciones Químicas

1-(4-Bromophenyl)-N-propylmethanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The sulfonamide moiety can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).

Comparación Con Compuestos Similares

1-(4-Bromophenyl)-N-propylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:

1-(4-Chlorophenyl)-N-propylmethanesulfonamide: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in electronegativity and size of the halogen atoms.

1-(4-Methylphenyl)-N-propylmethanesulfonamide: Contains a methyl group instead of a halogen. This compound may have different solubility and pharmacokinetic properties.

The uniqueness of 1-(4-Bromophenyl)-N-propylmethanesulfonamide lies in its specific bromine substitution, which can influence its chemical reactivity and biological interactions.

Actividad Biológica

1-(4-Bromophenyl)-N-propylmethanesulfonamide, with the molecular formula C₁₀H₁₄BrNO₂S, is an organic compound that has garnered attention for its potential biological activities. The compound features a brominated phenyl group and a methanesulfonamide moiety, which may influence its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of 1-(4-Bromophenyl)-N-propylmethanesulfonamide are crucial for understanding its biological activity. The presence of the bromine atom can enhance the compound's reactivity, while the methanesulfonamide group may contribute to its pharmacological properties.

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₁₄BrNO₂S |

| Molecular Weight | 276.19 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 1-(4-Bromophenyl)-N-propylmethanesulfonamide may exhibit antimicrobial properties. Studies have shown that compounds with similar structures often inhibit bacterial growth by interfering with DNA synthesis or cell wall integrity. The sulfonamide group is particularly known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.

Anticancer Activity

Preclinical studies suggest that this compound could possess anticancer properties. Its mechanism may involve apoptosis induction in cancer cells through the activation of specific signaling pathways. For instance, compounds with similar functional groups have been shown to activate caspases, leading to programmed cell death.

The precise mechanism of action for 1-(4-Bromophenyl)-N-propylmethanesulfonamide is still under investigation. However, it is hypothesized that its biological effects may stem from:

- Inhibition of key enzymes : Similar sulfonamides often inhibit enzymes critical for cellular metabolism.

- Disruption of cellular processes : The bromine substituent may enhance binding affinity to target proteins or nucleic acids.

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds, which can be extrapolated to understand the potential effects of 1-(4-Bromophenyl)-N-propylmethanesulfonamide:

- Antimicrobial Activity Study : A study on sulfonamides indicated significant antibacterial activity against Gram-positive bacteria, suggesting a similar profile for 1-(4-Bromophenyl)-N-propylmethanesulfonamide.

- Anticancer Mechanism Exploration : Research on structurally similar compounds demonstrated their ability to induce apoptosis in various cancer cell lines through mitochondrial pathways .

- Binding Affinity Studies : Interaction studies have shown that compounds with brominated phenyl groups can exhibit increased binding affinity to certain receptors, enhancing their therapeutic potential.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-N-propylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-2-7-12-15(13,14)8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKRYHBWAWEZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589920 | |

| Record name | 1-(4-Bromophenyl)-N-propylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223555-85-9 | |

| Record name | 4-Bromo-N-propylbenzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223555-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-N-propylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.